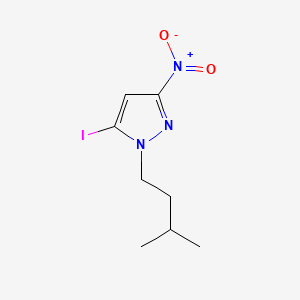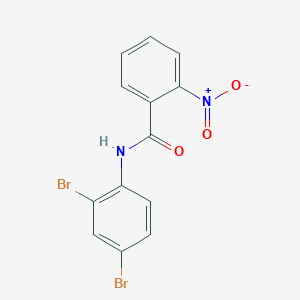![molecular formula C18H12BrCl2NO3S B12466485 N-[4-(4-bromophenoxy)phenyl]-3,4-dichlorobenzenesulfonamide](/img/structure/B12466485.png)
N-[4-(4-bromophenoxy)phenyl]-3,4-dichlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-bromofenoxi)fenil]-3,4-diclorobenzenosulfonamida es un complejo compuesto orgánico con aplicaciones potenciales en diversos campos de la investigación científica. Este compuesto se caracteriza por la presencia de bromo, cloro y grupos funcionales sulfonamida, que contribuyen a sus propiedades químicas únicas y su reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[4-(4-bromofenoxi)fenil]-3,4-diclorobenzenosulfonamida normalmente implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Un método común implica la reacción de 4-bromofenol con ácido fenilborónico para formar ácido 4-(4-bromofenoxi)fenilborónico . Este intermedio luego se hace reaccionar con cloruro de 3,4-diclorobenzenosulfonilo en condiciones controladas para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Las técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS) a menudo se emplean para garantizar la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
N-[4-(4-bromofenoxi)fenil]-3,4-diclorobenzenosulfonamida puede sufrir varias reacciones químicas, incluyendo:
Reacciones de sustitución: Los átomos de bromo y cloro se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Oxidación y reducción: El compuesto se puede oxidar o reducir para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y condiciones comunes
Sustitución: Reactivos como hidróxido de sodio (NaOH) o carbonato de potasio (K2CO3) en presencia de un solvente adecuado pueden facilitar las reacciones de sustitución.
Oxidación: Se pueden utilizar agentes oxidantes como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) se emplean comúnmente.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos, mientras que las reacciones de oxidación y reducción pueden conducir a diferentes formas oxidadas o reducidas del compuesto .
Aplicaciones Científicas De Investigación
N-[4-(4-bromofenoxi)fenil]-3,4-diclorobenzenosulfonamida tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Mecanismo De Acción
El mecanismo de acción de N-[4-(4-bromofenoxi)fenil]-3,4-diclorobenzenosulfonamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la síntesis de la pared celular bacteriana, lo que lleva a efectos antimicrobianos . Además, puede interactuar con vías celulares involucradas en la proliferación de células cancerosas, lo que resulta en actividad anticancerígena .
Comparación Con Compuestos Similares
N-[4-(4-bromofenoxi)fenil]-3,4-diclorobenzenosulfonamida se puede comparar con otros compuestos similares, tales como:
N-[4-(4-bromofenoxi)fenil]-3-nitrobenzamida: Estructura similar pero con un grupo nitro en lugar de un grupo sulfonamida.
N-[4-(4-bromofenoxi)fenil]-4-nitrobenzamida: Otro compuesto similar con un grupo nitro en una posición diferente.
Propiedades
Fórmula molecular |
C18H12BrCl2NO3S |
|---|---|
Peso molecular |
473.2 g/mol |
Nombre IUPAC |
N-[4-(4-bromophenoxy)phenyl]-3,4-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C18H12BrCl2NO3S/c19-12-1-5-14(6-2-12)25-15-7-3-13(4-8-15)22-26(23,24)16-9-10-17(20)18(21)11-16/h1-11,22H |
Clave InChI |
VOIAONVFDKTKQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)OC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


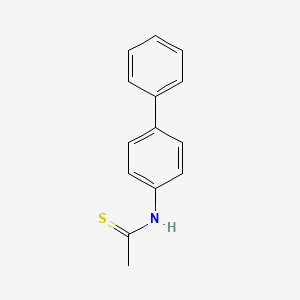

![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B12466417.png)
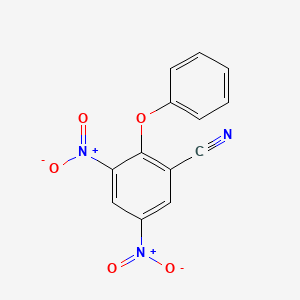


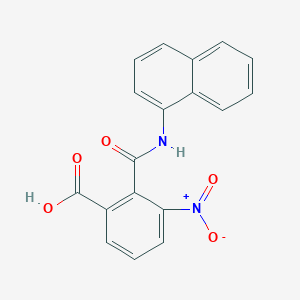



![3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B12466471.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12466473.png)
